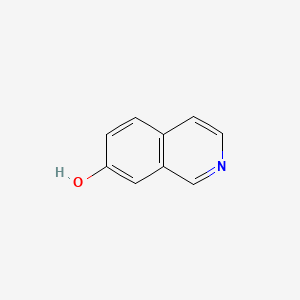

7-Hydroxyisoquinoline

Descripción general

Descripción

7-Hydroxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family It is characterized by the presence of a hydroxyl group attached to the seventh position of the isoquinoline ring

Synthetic Routes and Reaction Conditions:

Pomeranz–Fritsch Reaction: This method involves the reaction of benzaldehyde with aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline, which can then be hydroxylated to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the Pomeranz–Fritsch reaction due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated or nitrated isoquinoline derivatives.

Mecanismo De Acción

Target of Action

7-Hydroxyisoquinoline, also known as isoquinolin-7-ol, is a compound that has been used to study its photophysical behavior in polymer matrices . .

Mode of Action

It is known to exhibit an excited state proton transfer (ESPT) effect , which could potentially influence its interaction with its targets

Biochemical Pathways

It is known that isoquinolines are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems .

Pharmacokinetics

It is soluble in methanol and concentrated sulfuric acid , which may influence its bioavailability.

Result of Action

It is used to study its photophysical behavior in polymer matrices , and it is also used to prepare quinine

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is incompatible with oxidizing agents . The compound’s action, efficacy, and stability could potentially be influenced by factors such as pH, temperature, and the presence of other chemicals.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 7-Hydroxyisoquinoline are not fully understood due to limited research. As a derivative of isoquinoline, it may share some of the biochemical properties of its parent compound. Isoquinoline is a weak base, with a pKa of 5.14 , and it forms adducts with Lewis acids

Cellular Effects

It is known that isoquinoline derivatives can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. As a derivative of isoquinoline, it may share some of the molecular mechanisms of its parent compound. Isoquinoline and its derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that isoquinoline and its derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. As a derivative of isoquinoline, it may be involved in similar metabolic pathways. Isoquinoline is known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Aplicaciones Científicas De Investigación

7-Hydroxyisoquinoline has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Isoquinoline: A structural isomer of quinoline, known for its use in the synthesis of alkaloids.

Quinoline: A heterocyclic aromatic organic compound used in the synthesis of antimalarial drugs.

Tetrahydroisoquinoline: A reduced form of isoquinoline with applications in medicinal chemistry.

Uniqueness of 7-Hydroxyisoquinoline: this compound is unique due to the presence of the hydroxyl group at the seventh position, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a valuable compound in various chemical and biological applications .

Actividad Biológica

7-Hydroxyisoquinoline is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is an isoquinoline derivative characterized by a hydroxyl group at the 7-position. The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate precursors such as anilines and aldehydes under acidic or basic conditions.

- Cyclization : Involving the cyclization of substituted phenols with appropriate reagents.

Recent advancements have focused on optimizing synthetic routes to enhance yield and purity, making it more accessible for biological studies.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research has indicated that this compound possesses significant antibacterial and antifungal properties. A study demonstrated that derivatives of this compound showed promising activity against various pathogenic strains, including:

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 25 |

| Escherichia coli | 18 | 22 |

| Candida albicans | 15 | 20 |

These results suggest that modifications to the isoquinoline structure can lead to enhanced antimicrobial efficacy.

2. Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance:

- Mechanism : The compound was found to inhibit topoisomerase activity, leading to DNA damage in cancer cells.

- IC50 Values : In studies involving human colorectal adenocarcinoma cells, IC50 values were reported around 5.1 µM, indicating potent anticancer effects.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antiviral Activity : In vitro evaluations revealed that certain derivatives exhibited significant antiviral effects against viruses like dengue and influenza, with selectivity indices suggesting low cytotoxicity alongside high antiviral potency.

- Metabolic Pathways : Metabolism studies indicate that this compound undergoes various transformations in the liver, producing metabolites that may also contribute to its biological activity.

Propiedades

IUPAC Name |

isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRKBMABEPCYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901678 | |

| Record name | NoName_814 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-83-4 | |

| Record name | 7-Isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.